Desfuroyl Ceftiofur S-Acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

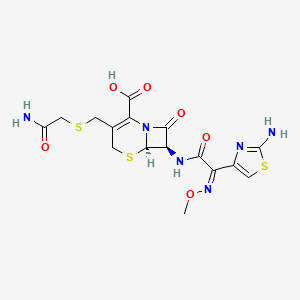

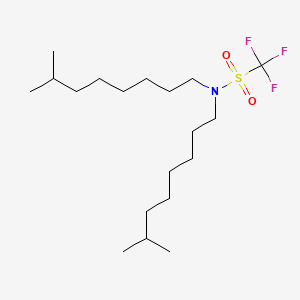

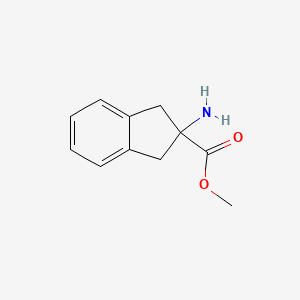

Desfuroyl Ceftiofur S-Acetamide is a metabolite of ceftiofur, a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The compound is often used as a reference standard in pharmaceutical research and quality control .

Applications De Recherche Scientifique

Desfuroyl Ceftiofur S-Acetamide has several scientific research applications:

Mécanisme D'action

Target of Action

Desfuroyl Ceftiofur S-Acetamide, a metabolite of Ceftiofur , primarily targets bacterial cell walls . It is particularly effective against both Gram-positive and Gram-negative bacteria .

Mode of Action

The compound exerts its antibacterial action by inhibiting bacterial cell wall synthesis . This disruption in the cell wall structure leads to bacterial cell death, making this compound a bactericidal agent .

Biochemical Pathways

Upon administration, Ceftiofur is rapidly absorbed and metabolized into Desfuroyl Ceftiofur . This metabolite retains the antibacterial activity of the parent compound .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. In a study conducted on Asian elephants, the mean maximum plasma concentration of this compound was 1.36 ± 0.74 μg/mL, detected at 47.18 ± 31.30 hours . The mean residence time from time 0 to infinity was 158.2 ± 90.2 hours, and the terminal elimination half-life associated with the slope of the terminal phase had a harmonic mean ± pseudo-SD of 83.36 ± 30.01 hours . These properties suggest that the compound has a long duration of action and good bioavailability.

Result of Action

The primary result of this compound’s action is the death of bacterial cells due to the disruption of their cell wall synthesis . This leads to a reduction in bacterial infections, making the compound effective for the treatment of various bacterial diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Furthermore, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or compounds that could potentially interact with it.

Analyse Biochimique

Biochemical Properties

Desfuroyl Ceftiofur S-Acetamide interacts with various enzymes, proteins, and other biomolecules. It is known to cleave ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable this compound derivative .

Cellular Effects

This compound has been shown to have bactericidal activity, meaning it kills bacteria by disrupting the bacterial cell wall . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves the cleavage of ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable this compound derivative . This process involves binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in healthy beagle dogs, it was administered at 2.2 mg/kg intravenously or subcutaneously

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It is rapidly metabolized by loss of the furoic acid moiety to produce the central active residue, desfuroylceftiofur (DFC) . This metabolite has been shown to rapidly conjugate with cysteine and glutathione, to dimerize to a disulfide dimer, and to bind to proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Desfuroyl Ceftiofur S-Acetamide is typically synthesized through the cleavage of ceftiofur. The process involves breaking the thioester and disulfide bonds in ceftiofur to yield desfuroylceftiofur, which is then stabilized to form desfuroylceftiofur acetamide using iodoacetamide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process includes the use of solid-phase extraction and liquid chromatography to purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Desfuroyl Ceftiofur S-Acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different metabolites.

Reduction: It can be reduced to yield simpler compounds.

Substitution: The compound can undergo substitution reactions, particularly involving its thioester and disulfide bonds

Common Reagents and Conditions

Common reagents used in these reactions include iodoacetamide for stabilization and dithioerythritol for cleavage of disulfide bonds. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various metabolites of ceftiofur, which are often used as markers in pharmaceutical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ceftiofur: The parent compound from which Desfuroyl Ceftiofur S-Acetamide is derived.

Desfuroyl Ceftiofur Cysteine Disulfide: Another metabolite of ceftiofur with similar properties.

Cefodizime: A related cephalosporin antibiotic with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific role as a metabolite of ceftiofur, making it a valuable marker in pharmaceutical research and quality control. Its stability and reactivity also make it suitable for various analytical applications .

Propriétés

Numéro CAS |

120882-25-9 |

|---|---|

Formule moléculaire |

C16H18N6O6S3 |

Poids moléculaire |

486.6 g/mol |

Nom IUPAC |

(6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1 |

Clé InChI |

PLZQZSMSRGAYQG-MVTUETPCSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

SMILES isomérique |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

SMILES canonique |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |

Synonymes |

(6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)

![Pyrimido[2,1-c][1,2,4]triazepine-7(1H)-thione, 9-(1,1-dimethylethyl)-](/img/new.no-structure.jpg)

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)